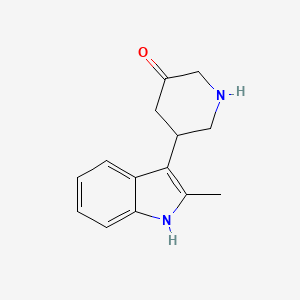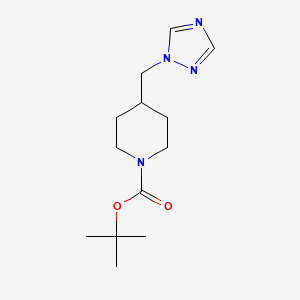
Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorinated pyrazine ring attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 6-chloropyrazin-2-amine under specific conditions. The nitro group is first reduced to an amine, followed by esterification to form the final product. Common reagents used in these reactions include reducing agents like iron powder and acids like sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron powder.
Esterification: The carboxylic acid group can be esterified to form the benzoate ester.
Common Reagents and Conditions:
Reducing Agents: Iron powder, hypophosphorous acid.
Acids: Sulfuric acid for diazotization reactions.
Solvents: Water, organic solvents like methanol for esterification.
Major Products:
Amines: Formed from the reduction of nitro groups.
Esters: Formed from esterification reactions.
Applications De Recherche Scientifique
Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate involves its interaction with specific molecular targets. The chlorinated pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-5-nitrobenzoate: Shares a similar benzoate structure but with a nitro group instead of a pyrazine ring.
2-Chloro-6-methylaniline: Another chlorinated aromatic compound with different functional groups.
Propriétés
Formule moléculaire |
C12H9Cl2N3O2 |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
methyl 2-chloro-5-[(6-chloropyrazin-2-yl)amino]benzoate |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-19-12(18)8-4-7(2-3-9(8)13)16-11-6-15-5-10(14)17-11/h2-6H,1H3,(H,16,17) |
Clé InChI |
CTMUDKIRDLKZGP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)NC2=CN=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)




![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)

